3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Description
3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with a 2-chlorophenyl group at the β-position and a 4-fluorophenyl group at the α-position. Chalcones are known for their diverse applications in medicinal chemistry, materials science, and optoelectronics due to their conjugated π-system and tunable substituent effects . This compound’s structure enables strong intermolecular interactions, such as hydrogen bonding and π-stacking, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSLQXVRKLSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including Michael additions and condensation reactions, which are fundamental in organic synthesis.
Case Study: Synthesis of Antiparasitic Agents
Research has demonstrated that derivatives of chalcones, including 3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, exhibit antiparasitic properties. For instance, a study focused on synthesizing halogenated chalcones revealed their potential effectiveness against leishmaniasis, a disease caused by parasites of the Leishmania genus . The compound's ability to act as a precursor in these syntheses highlights its importance in developing new therapeutic agents.
Pharmaceutical Development
Antimicrobial and Antiparasitic Activities
Chalcones are known for their broad-spectrum biological activities. The presence of halogen substituents such as chlorine and fluorine enhances their biological efficacy. Studies have shown that compounds with similar structures possess significant antimicrobial and antileishmanial activities, suggesting that 3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one may also exhibit similar properties .
Case Study: Antileishmanial Activity
A specific investigation into the antileishmanial activity of halogenated chalcones indicated that compounds with the chlorophenyl and fluorophenyl groups exhibited promising results against Leishmania species. The study emphasized the role of these substituents in enhancing biological activity, making this compound a candidate for further pharmacological evaluation .
Nonlinear Optical Materials
Optical Properties
Chalcones have been recognized for their nonlinear optical (NLO) properties, which are essential in the field of photonics. The compound's ability to convert light efficiently through second harmonic generation (SHG) makes it suitable for applications in optical devices .
Case Study: Crystal Structure Analysis
Research has documented the crystal structure of similar chalcone derivatives, revealing that their packing and molecular geometry contribute significantly to their NLO properties. The study highlighted that compounds with specific substituents could achieve higher SHG efficiencies, positioning them as valuable materials for optical applications .
Material Science
Potential Applications in Organic Electronics
The unique electronic properties of chalcones make them candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films is crucial for device fabrication.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Modifications
Chalcone derivatives are typically modified at the aromatic rings (A and B) to optimize activity. Key comparisons include:
Key Observations:
Electron-Withdrawing Groups Enhance Activity :
- Fluorine and chlorine substituents at para positions improve enzyme inhibitory activity (e.g., 2j vs. 2h) due to increased electronegativity and stabilization of the transition state .
- In dye-sensitized solar cells (DSSCs), CH-FF (fluoro-fluoro) exhibited double the efficiency of CH-ClF (chloro-fluoro), attributed to fluorine’s higher electronegativity promoting electron transfer .
Methoxy Groups Reduce Potency :
- Methoxy substitution (e.g., 2h) increases IC50 values compared to halogens, likely due to reduced electronegativity and steric hindrance .
Antifungal Activity: Both 4-fluoro (Compound 2) and 4-chloro (Compound 5) derivatives showed identical MIC values against T.
Crystallographic and Molecular Interactions
Hydrogen Bonding :
Conformational Analysis :
- The E-conformation of the α,β-unsaturated ketone is conserved across chalcones, as seen in (2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one .
Biological Activity
3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 28081-11-0, exhibits significant potential in anticancer research and other therapeutic areas.
- Molecular Formula: C15H10ClFO
- Molecular Weight: 260.69 g/mol
- IUPAC Name: 3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- SMILES Notation: FC1=CC=C(C=C1)C(=O)C=CC1=CC=CC=C1Cl
Biological Activity Overview
Research indicates that chalcone derivatives, including 3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, exhibit a range of biological activities primarily focused on their anticancer properties. The following sections detail the findings from various studies.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chalcones. For instance, a recent investigation into related compounds demonstrated that modifications in the chalcone structure significantly influenced their efficacy against various cancer cell lines.
Key Findings:
- Inhibition of Tubulin Polymerization: Chalcones are known to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of established chemotherapeutic agents like Combretastatin A4 (CA-4) .
- Cell Line Sensitivity: In vitro studies have shown that 3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-468 (breast cancer) and HCT116 (colon cancer). The compound's growth inhibition (GI50) values suggest potent antiproliferative activity .
| Cell Line | GI50 (μM) |
|---|---|
| MDA-MB-468 | 2.95 |
| HCT116 | 2.88 |
| LOX IMVI | 2.88 |
The mechanism underlying the anticancer activity of chalcones involves:
- Colchicine Binding Site Inhibition: The compound binds to the colchicine site on tubulin, preventing microtubule assembly and disrupting the mitotic spindle formation necessary for cell division .
- Induction of Apoptosis: Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
Case Studies
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various chalcone derivatives, including 3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, across multiple cancer types. The findings indicated that this compound significantly reduced cell viability in breast and colon cancer models compared to control groups .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focusing on SAR revealed that the presence of halogen substituents (such as chlorine and fluorine) enhances the biological activity of chalcones. The study noted that compounds with electron-withdrawing groups like chlorine exhibited increased potency against tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
